molecular formula C27H26ClN3O5S B2569707 N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide CAS No. 312927-14-3

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide

Cat. No.: B2569707
CAS No.: 312927-14-3
M. Wt: 540.03
InChI Key: BAZNVRGAAOEMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 4-chlorophenyl group, a dimethylsulfamoyl substituent at the 4-position of the benzamide core, and a 1,3-dioxo-isoindole moiety linked via a butyl chain to the nitrogen atom.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O5S/c1-29(2)37(35,36)22-15-9-19(10-16-22)25(32)30(21-13-11-20(28)12-14-21)17-5-6-18-31-26(33)23-7-3-4-8-24(23)27(31)34/h3-4,7-16H,5-6,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZNVRGAAOEMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.

    Introduction of the Dimethylsulfamoyl Group: The next step involves the sulfonation of the intermediate to introduce the dimethylsulfamoyl group.

    Attachment of the Isoindolyl Group: The final step involves the coupling of the intermediate with an isoindolyl derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Core Benzamide Modifications

The target compound’s benzamide core is substituted with a dimethylsulfamoyl group at the 4-position. Key comparisons include:

  • 3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide (ZINC2025867): Substituent: A 3-chloro group replaces the dimethylsulfamoyl moiety. Implications: The absence of the sulfamoyl group may reduce solubility or alter target interactions, as sulfonamides often enhance binding to enzymes or receptors .
  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide :

    • Substituent : Diethylsulfamoyl (vs. dimethyl) and a nitrophenyl-thiazol group.
    • Implications : The bulkier diethyl group may slow metabolic degradation compared to dimethyl, while the electron-withdrawing nitro group on the thiazol ring could influence electronic properties and redox stability .

Sulfamoyl Group Variations

The sulfamoyl moiety is a critical pharmacophore. Comparisons highlight:

Compound Sulfamoyl Substituent Key Features Potential Impact
Target Compound Dimethyl Compact, polar Enhanced solubility and metabolic stability
4-(Diethylsulfamoyl)-...benzamide Diethyl Increased hydrophobicity Prolonged half-life but reduced solubility
4-[Butyl(methyl)sulfamoyl]-...benzamide Butyl(methyl) Steric bulk Reduced target accessibility, altered PK/PD

Attached Moieties

The 1,3-dioxo-isoindole butyl chain in the target compound contrasts with other heterocyclic systems:

  • Benzothiazol-2-ylidene groups () may confer rigidity, affecting conformational flexibility and binding selectivity .
  • Isoindole vs. Imidazole Derivatives () :

    • Isoindole’s fused aromatic system (target compound) offers planar geometry for intercalation or enzyme inhibition.
    • Imidazole-containing analogs (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide) exhibit anticancer activity, suggesting heterocycle-dependent mechanisms .

Discussion

The target compound’s dimethylsulfamoyl group and isoindole-butyl chain position it uniquely among benzamide derivatives. Compared to chloro-substituted analogs (e.g., ZINC2025867), the sulfamoyl group likely improves aqueous solubility and modulates target binding, as seen in sulfonamide-based therapeutics . The isoindole moiety may confer distinct pharmacokinetic profiles relative to thiazol or imidazole systems, which are associated with antimicrobial or anticancer activities . Further studies are needed to elucidate its specific biological targets and optimize substituents for desired efficacy.

Biological Activity

N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial, enzyme inhibition, and other therapeutic properties.

Chemical Structure

The compound features a chlorophenyl group, a dimethylsulfamoyl moiety, and a dioxo-isoindole structure that contributes to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compounds similar to this compound:

  • Antibacterial Activity
    • The compound exhibits moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. In comparative studies, it has shown effective inhibition with IC50 values significantly lower than standard reference compounds .
  • Enzyme Inhibition
    • Acetylcholinesterase (AChE) Inhibition : This compound has been tested for AChE inhibitory activity, which is crucial in the treatment of neurodegenerative diseases. The results indicated promising inhibition rates comparable to established inhibitors .
    • Urease Inhibition : Urease inhibitors are vital in treating conditions like urinary tract infections and renal stones. The compound demonstrated strong inhibitory activity against urease, with certain derivatives showing IC50 values as low as 1.13 µM .

Antibacterial Screening

A recent study synthesized various derivatives of sulfonamide compounds and tested their antibacterial properties. Among them, several exhibited significant activity against pathogenic bacteria:

Compound IDBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains2.17
7oOther strains1.13
7pOther strains1.21

This table illustrates the effectiveness of selected compounds derived from similar chemical structures in combating bacterial infections .

Enzyme Inhibition Assays

The enzyme inhibition assays conducted for AChE and urease provided insights into the potential therapeutic applications of the compound:

  • AChE Inhibition Assay : The method involved measuring absorbance changes at 405 nm post-reaction with acetylthiocholine iodide. Eserine was used as a positive control.
  • Urease Inhibition Assay : Similar methodologies were employed to evaluate the inhibitory potency against urease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.